molecular formula C18H26N2O4 B13221224 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid

Cat. No.: B13221224
M. Wt: 334.4 g/mol
InChI Key: UZLZKBBBOUMVTI-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a diethylamino group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine derivatives with benzyloxycarbonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the diethylamino group can participate in various chemical reactions. The piperidine ring provides structural stability and can interact with other molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds to 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

5-(diethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C18H26N2O4/c1-3-19(4-2)16-10-15(17(21)22)11-20(12-16)18(23)24-13-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,21,22)

InChI Key

UZLZKBBBOUMVTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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